Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride
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Overview
Description
Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H12ClNO2. It is known for its unique spirocyclic structure, which consists of a six-membered ring fused to a five-membered ring with a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by methylation and subsequent hydrochloride salt formation . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate: Similar spirocyclic structure with an ethyl group instead of a methyl group.
Methyl 5-azaspiro[2.3]hexane-1-carboxylate: Similar structure but with a different position of the carboxylate group.
Uniqueness
Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride is unique due to its specific spirocyclic structure and the position of the carboxylate group. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Methyl 5-azaspiro[2.3]hexane-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 5-azaspiro[2.3]hexane-2-carboxylate; hydrochloride features a five-membered nitrogen-containing ring fused to a six-membered carbon ring, enhancing its solubility and reactivity in biological systems. The hydrochloride form improves its water solubility, making it suitable for pharmaceutical applications.
The biological activity of Methyl 5-azaspiro[2.3]hexane-2-carboxylate; hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to different therapeutic effects. The exact molecular targets remain under investigation but are crucial for understanding its pharmacological potential.
Biological Activity Overview
Research indicates that Methyl 5-azaspiro[2.3]hexane-2-carboxylate; hydrochloride may exhibit several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown antiproliferative effects against various cancer cell lines, including HeLa and CT26 cells, with IC50 values ranging from 4.2 to 24.1 μM .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways relevant to disease states such as cancer or viral infections .
Antitumor Studies
A study evaluating the antiproliferative activity of spirocyclic compounds, including Methyl 5-azaspiro[2.3]hexane derivatives, demonstrated significant effects on cell cycle distribution and apoptosis induction in HeLa and CT26 cells. Notably, treatment led to a reduction in cell motility and morphological changes indicative of cytoskeletal disruption .
Enzyme Interaction Studies
Investigations into the compound's interaction with enzymes have revealed potential inhibitory effects on targets relevant to viral replication and cancer metabolism. For instance, studies on similar compounds have highlighted their role as inhibitors of SARS-CoV-2 proteases, suggesting that Methyl 5-azaspiro[2.3]hexane derivatives could be explored for antiviral applications .
Comparative Analysis with Similar Compounds
To contextualize the unique properties of Methyl 5-azaspiro[2.3]hexane-2-carboxylate; hydrochloride, a comparison with structurally similar compounds is essential:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate | Spirocyclic | Anticancer properties |
Hydroxylamine hydrochloride | Amine derivative | Reducing agent |
Methamphetamine hydrochloride | Stimulant | CNS stimulant |
Methyl 5-azaspiro[2.3]hexane-2-carboxylate; hydrochloride stands out due to its specific spirocyclic structure which may confer distinct pharmacological properties compared to linear or cyclic analogs like methamphetamine or hydroxylamine derivatives.
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)5-2-7(5)3-8-4-7;/h5,8H,2-4H2,1H3;1H |
InChI Key |
SILANBPGAZAMSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC12CNC2.Cl |
Origin of Product |
United States |
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